N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide
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Overview
Description
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide is an organic compound with the molecular formula C7H14N2O3 It is a derivative of hydroxylamine and contains a tetrahydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide typically involves the reaction of hydroxylamine derivatives with tetrahydro-2H-pyran-2-yl-containing compounds. One common method involves the coupling of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine with acetimidamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of HDAC inhibition, where the compound can modulate gene expression by altering histone acetylation .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A related compound used in similar synthetic applications.
N-(Tetrahydro-2H-pyran-2-yloxy)succinimide: Another compound with a tetrahydro-2H-pyran-2-yloxy group, used in organic synthesis.
Uniqueness
Its ability to act as a precursor for HDAC inhibitors sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxan-2-yloxy)ethanimidamide |
InChI |
InChI=1S/C7H14N2O3/c8-6(9-10)5-12-7-3-1-2-4-11-7/h7,10H,1-5H2,(H2,8,9) |
InChI Key |
DRKFVKJRLAXTKN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCOC(C1)OC/C(=N/O)/N |
Canonical SMILES |
C1CCOC(C1)OCC(=NO)N |
Origin of Product |
United States |
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